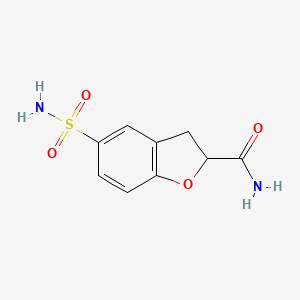

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

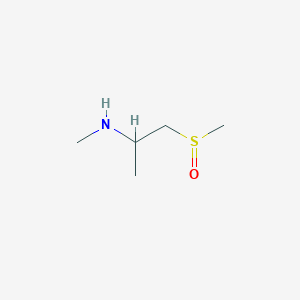

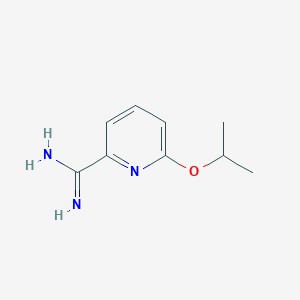

“5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide” is a benzofuran compound with a sulfamoyl group attached to it . It has a molecular weight of 242.26 . The compound is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 5-(aminosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxamide . The InChI code for this compound is 1S/C9H10N2O4S/c10-9(12)8-4-5-3-6(16(11,13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H2,10,12)(H2,11,13,14) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 242.26 .Wissenschaftliche Forschungsanwendungen

Diuretic and Saluretic Activities

Studies have synthesized various 2, 3-dihydrobenzofuran derivatives, including compounds with sulfamoyl groups at the 5-position, to test for diuretic and saluretic activities. These studies found that certain derivatives, particularly those with lower alkyl substituents, exhibited potent diuretic and saluretic activities in rats and mice. The research suggests that specific structural features in these compounds contribute to their biological activities (Harada et al., 1987).

Antimicrobial and Anti-inflammatory Properties

New benzofuran carboxamide derivatives, including 5-sulfamoyl variants, have been synthesized and evaluated for their antimicrobial and anti-inflammatory potential. These compounds have shown in vitro effectiveness against various pathogens and have been characterized using techniques like NMR and IR spectroscopy. This research opens pathways for developing new bioactive chemical entities (Lavanya et al., 2017).

Antiparasitic Activity

Research has also delved into the antiparasitic potential of sulfamoyl derivatives of ribavirin. The synthesized compounds demonstrated significant in vitro and in vivo activity against parasites such as Leishmania donovani and Trypanosoma brucei, suggesting their potential as antiparasitic agents (Kini et al., 1990).

Pharmacokinetic Studies

Comparative pharmacokinetics of various sulfamoyl benzofuran derivatives have been explored. These studies focus on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, providing critical information for their potential therapeutic applications (Yamada et al., 1990).

Antibacterial Activity

Innovative synthesis methods have been employed to create benzofuran derivatives with potential antibacterial properties. These studies involve exploring the structural and functional aspects of these compounds, testing their effectiveness against various bacterial strains, and comparing their activities with known antibiotics (Idrees et al., 2019).

Antitumor and Antiviral Activities

Some benzofuran sulfamoyl derivatives have shown promising antitumor and antiviral activities. Research in this area focuses on the synthesis of these compounds and their testing against various cancer cell lines and viruses, providing insights into their potential as antiviral and anticancer agents (Mert et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c10-9(12)8-4-5-3-6(16(11,13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H2,10,12)(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPDBXHFJOMHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)S(=O)(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B1375192.png)

![2-[(Cyclopropylmethoxy)methyl]morpholine](/img/structure/B1375196.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)

![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)